Alisol F 24-acetate
Overview
Description
Alisol F 24-acetate is a natural triterpenoid compound isolated from the rhizomes of Alisma plantago-aquatica. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and chemosensitizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alisol F 24-acetate is primarily obtained through extraction from the rhizomes of Alisma plantago-aquatica. The extraction process involves the use of organic solvents such as methanol or ethanol, followed by chromatographic purification to isolate the compound .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, concentration, and chromatographic separation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Alisol F 24-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triterpenoid structure.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce saturated analogs .
Scientific Research Applications
Alisol F 24-acetate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: The compound is used to investigate its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound has shown potential in enhancing chemosensitivity in cancer cells, making it a candidate for combination therapy in oncology
Industry: Its anti-inflammatory and anti-cancer properties make it a valuable compound for developing new pharmaceuticals
Mechanism of Action
Alisol F 24-acetate exerts its effects through multiple molecular targets and pathways:
Inhibition of P-glycoprotein: This mechanism enhances the chemosensitivity of cancer cells by preventing drug efflux.
Activation of AMP-activated protein kinase (AMPK): This pathway is involved in regulating cellular energy homeostasis and has implications in metabolic disorders.
Modulation of inflammatory pathways: The compound inhibits key inflammatory mediators, reducing inflammation and associated cellular damage.
Comparison with Similar Compounds
- Alisol A 24-acetate
- Alisol B 23-acetate
- Alisol B
Comparison: Alisol F 24-acetate is unique due to its potent chemosensitizing properties, particularly in multidrug-resistant cancer cells. While other alisol compounds also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and enhance drug accumulation in cancer cells sets it apart .
Properties
IUPAC Name |
[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYQAKZMXFEFB-XKFNBYHKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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